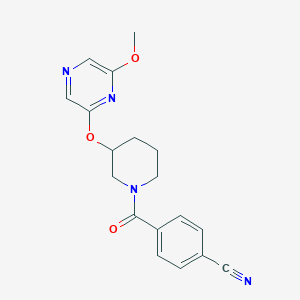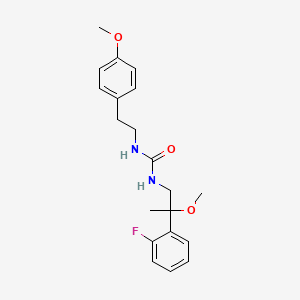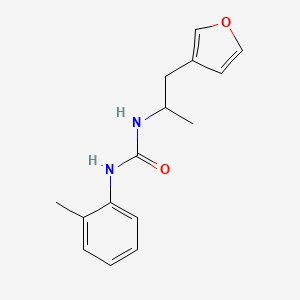![molecular formula C24H27N3O3 B2401229 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775371-62-4](/img/structure/B2401229.png)
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring. Piperidines are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups present. These include a piperidine ring, a phenyl ring, an oxadiazole ring, and a methoxyphenylpropanoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique
Crystallography and Structural Analysis
Research on compounds structurally similar to 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine often focuses on their crystal structures. For example, the study by Kritchenkov et al. (2013) analyzed a compound with a 1,2,4-oxadiazole ring, revealing a distorted square-planar geometry around the central atom and the specific conformations of the dihydrooxadiazole and piperidine rings (Kritchenkov et al., 2013).
Density Functional Theory (DFT) Calculations
Kumara et al. (2017) conducted DFT calculations on similar compounds to understand their reactive sites for electrophilic and nucleophilic nature. These theoretical studies provide insights into the electronic properties and potential reactivity of such molecules (Kumara et al., 2017).
Synthesis and Reactivity
Tyrkov (2006) explored the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, providing valuable information on the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Tyrkov, 2006).
Biological Activities
Research into similar structures has included investigations into their biological activities. For instance, Khalid et al. (2016) studied the anti-bacterial properties of N-substituted derivatives of 1,3,4-oxadiazole, which could be relevant for understanding the potential biological applications of 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (Khalid et al., 2016).
Antioxidant Activity
Mallesha et al. (2014) investigated the antioxidant activities of piperazine derivatives including 1,3,4-oxadiazoles, which may be pertinent when considering the antioxidant potential of similar compounds (Mallesha et al., 2014).
Enzyme Inhibition
Kumar et al. (2012) synthesized and evaluated 3,5‐disubstituted‐1,2,4‐oxadiazoles as inhibitors of phosphodiesterase, highlighting another area of pharmacological interest for compounds with similar structures (Kumar et al., 2012).
Anticancer Potential
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, suggesting a potential area of research for related compounds (Rehman et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-10-7-18(8-11-21)9-12-23(28)27-15-13-19(14-16-27)17-22-25-24(26-30-22)20-5-3-2-4-6-20/h2-8,10-11,19H,9,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYRCBQNMGCWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)


![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)


![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)
